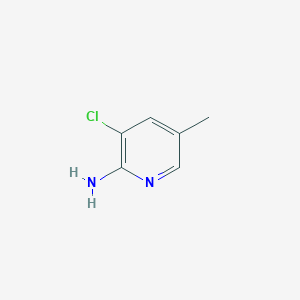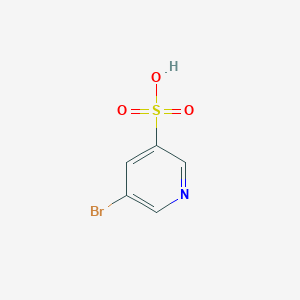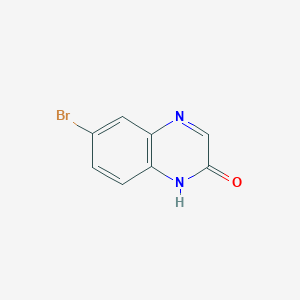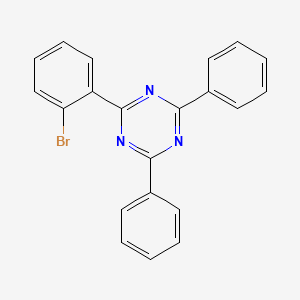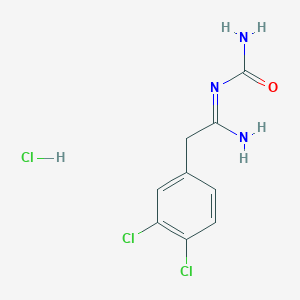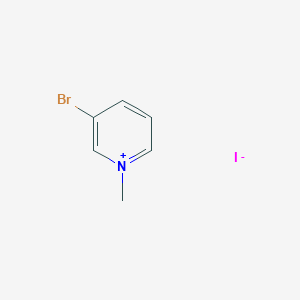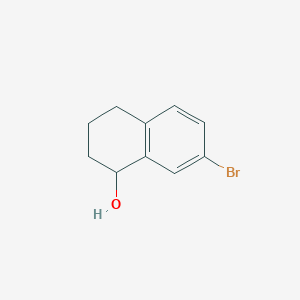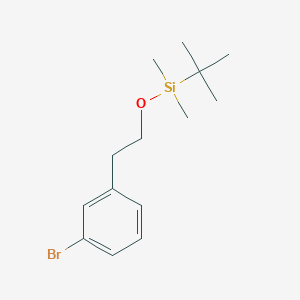
(3-Bromophenethoxy)(tert-butyl)dimethylsilane
Vue d'ensemble
Description
(3-Bromophenethoxy)(tert-butyl)dimethylsilane, also known as 3-BPBTS, is an organosilane compound used in a variety of scientific applications. It is a colorless liquid with a boiling point of 178°C and a melting point of -78°C. It is a versatile compound that has been used in a variety of fields, including organic synthesis, catalysis, and biochemistry.
Applications De Recherche Scientifique
1. Palladium-Catalyzed Cascade Cross Couplings
(3-Bromophenethoxy)(tert-butyl)dimethylsilane is used in palladium-catalyzed intra/intermolecular cascade cross couplings. A study demonstrated its role in synthesizing products like indene analogues and cross-conjugated tetraenes, showcasing its potential in complex organic syntheses (Demircan, 2014).
2. Creation of Bright Fluorescence Emission Nanoparticles
The compound is instrumental in synthesizing nanoparticles with high fluorescence emission. Its application in the creation of heterodifunctional polyfluorenes leads to stable nanoparticles useful in a variety of scientific and industrial applications, exhibiting bright and enduring fluorescence (Fischer, Baier, & Mecking, 2013).
3. Studying Steric Hindrance in Chemical Compounds
Research involving this compound helps in understanding the consequences of steric hindrance on molecular behavior. Its utilization in synthesizing specific methylenephosphoranes provided insights into their thermal instability and intramolecular movements, highlighting its importance in studying chemical stability and reaction mechanisms (Schmidbaur, Blaschke, & Köhler, 1977).
4. Synthesis of Novel Chemical Structures
The compound is key in synthesizing new chemical structures like chiral [10]Benzenometacyclophanes and areno-bridged dimethoxy[2.10]MCP-4′,5′-dimethylcarboxylate. Such syntheses expand the repertoire of organic chemistry, offering potential for new materials and pharmaceutical applications (Akther et al., 2017; 2018).
5. Development of Antioxidant and Polymerization Inhibitors
Research has shown that derivatives of this compound can act as effective antioxidants and polymerization inhibitors. These properties are crucial in industrial applications where oxidation and polymerization need to be controlled (Lucarini et al., 2001).
6. Advanced Polymer Synthesis
The compound is utilized in advanced polymer synthesis, particularly in creating macromolecular polyyne-containing benzoxazines. These polymers are significant for their potential use in cross-linked polymerization, which is essential in the development of new materials with unique properties (Gulia, Ejfler, & Szafert, 2012).
Mécanisme D'action
Target of Action
It is often used as a reagent in the synthesis of various pharmaceutical compounds .
Mode of Action
(3-Bromophenethoxy)(tert-butyl)dimethylsilane is a bromo silyl ether . It is used to introduce propanol functionality to many pharmaceuticals . The exact mode of interaction with its targets depends on the specific synthesis process and the resulting compound.
Biochemical Pathways
It is used as a reagent in the synthesis of various pharmaceutical compounds, which can affect a wide range of biochemical pathways depending on the specific compound synthesized .
Result of Action
As a reagent in the synthesis of various pharmaceutical compounds, its effects would be dependent on the specific compound synthesized .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. For instance, it is recommended to be stored in a refrigerated environment .
Propriétés
IUPAC Name |
2-(3-bromophenyl)ethoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BrOSi/c1-14(2,3)17(4,5)16-10-9-12-7-6-8-13(15)11-12/h6-8,11H,9-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFLXGYDQUBZCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467903 | |
| Record name | [2-(3-Bromophenyl)ethoxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
249937-07-3 | |
| Record name | [2-(3-Bromophenyl)ethoxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



